molecular formula C14H10N2O2S B11953853 N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide

N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B11953853
M. Wt: 270.31 g/mol
InChI Key: HYENOZZWPYZLRI-BQYQJAHWSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a heterocyclic compound that combines the structural features of benzothiazole and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-benzothiazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of key enzymes or pathways essential for fungal growth and survival . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is unique due to its combination of benzothiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C14H10N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+

InChI Key

HYENOZZWPYZLRI-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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